molecular formula C13H10BrNO2 B581404 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde CAS No. 1192263-80-1

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Cat. No. B581404
CAS RN: 1192263-80-1
M. Wt: 292.132
InChI Key: HFYZXABRKXSZPG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde (5-Bz-6-Br-2-Pyr-Cald) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 284.1 g/mol. 5-Bz-6-Br-2-Pyr-Cald is an aldehyde with a pyridine ring and a bromo substituent. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It also has been used in the synthesis of heterocyclic compounds and organometallic compounds.

Scientific Research Applications

  • Synthesis of Marine-Origin Alkaloids : A study by Teubner and Gerlach (1993) demonstrated the synthesis of pyridine alkaloids theonelladine A-D and niphatesine A of marine origin using derivatives of pyridinecarbaldehyde, showcasing its utility in the synthesis of complex marine-origin compounds (Teubner & Gerlach, 1993).

  • Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase : Goudgaon et al. (1993) explored the use of benzyloxy-substituted pyrimidine derivatives, related to pyridinecarbaldehyde, as inhibitors of various enzymes, including dihydrouracil dehydrogenase and uridine phosphorylase. This study highlights the potential of pyridinecarbaldehyde derivatives in medicinal chemistry (Goudgaon et al., 1993).

  • Development of π-Excess Ligands : Niaz et al. (2013) investigated the synthesis of complex ligands involving pyridinecarbaldehyde derivatives. These ligands, due to their unique electronic properties, are of significant interest in the development of novel catalysts and materials (Niaz et al., 2013).

  • Synthesis of Aliphatic Compounds with Stereocontrol : Donnelly, Thomas, and Fielding (2004) utilized a derivative of benzyloxy-pyridinecarbaldehyde in the synthesis of aliphatic compounds, achieving significant stereocontrol. This research contributes to the field of stereoselective synthesis, which is vital in the creation of pharmaceuticals and complex organic molecules (Donnelly, Thomas, & Fielding, 2004).

  • Spectrofluorimetric Determination of Iron(III) : Cha and Park (1996) developed a method using a derivative of pyridinecarbaldehyde for the spectrofluorimetric determination of Fe(III) ions. This showcases the application of pyridinecarbaldehyde derivatives in analytical chemistry, particularly in sensitive detection methods for metal ions (Cha & Park, 1996).

  • Polymer-Silica Composite Materials : Kubo et al. (2005) explored the incorporation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] into silica using pyridinecarbaldehyde derivatives. This research is significant in the field of materials science, especially for the development of new composite materials (Kubo et al., 2005).

properties

IUPAC Name

6-bromo-5-phenylmethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYZXABRKXSZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670649
Record name 5-(Benzyloxy)-6-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

CAS RN

1192263-80-1
Record name 5-(Benzyloxy)-6-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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